2-(4-methoxyphenyl)but-2-enedioic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)but-2-enedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or piperidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the butenedioic acid moiety can be reduced to form a saturated dicarboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)but-2-enedioic acid
Reduction: 2-(4-methoxyphenyl)butanedioic acid
Substitution: Various substituted phenylbutenedioic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)but-2-enedioic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy group and the butenedioic acid moiety allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)but-2-enedioic acid
- 2-(4-nitrophenyl)but-2-enedioic acid
- 2-(4-chlorophenyl)but-2-enedioic acid
Uniqueness
2-(4-methoxyphenyl)but-2-enedioic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with hydroxyl, nitro, or chloro substituents. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QUPAHTUIJMRCDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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